N-(2-Anilino-4-chlorophenyl)-N-methylacetamide
Description
N-(2-Anilino-4-chlorophenyl)-N-methylacetamide is a substituted acetamide derivative featuring a 4-chlorophenyl ring with an anilino (phenylamino) group at the 2-position and a methyl group attached to the acetamide nitrogen. This structure combines electron-withdrawing (chlorine) and electron-donating (anilino) substituents, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(2-anilino-4-chlorophenyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11(19)18(2)15-9-8-12(16)10-14(15)17-13-6-4-3-5-7-13/h3-10,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWAYLVWMVQRRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C(C=C(C=C1)Cl)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347384 | |
| Record name | N-(2-Anilino-4-chlorophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75524-13-9 | |
| Record name | N-(4-Chloro-2-(phenylamino)phenyl)-N-methylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075524139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Anilino-4-chlorophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-Chloro-2-(phenylamino)phenyl]-N-methylacetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F555T4JED1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Reagent Selection
The synthesis proceeds via the following steps:
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Formation of 2-anilino-4-chlorobenzoyl chloride :
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Coupling with N-methylacetamide :
Key Parameters :
Yield and Purity Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C | Prevents hydrolysis of acyl chloride |
| Molar Ratio (Acyl Chloride:N-methylacetamide) | 1:1.2 | Ensures complete conversion |
| Stirring Time | 18–24 hours | Maximizes product formation |
Under these conditions, yields of 68–72% are typical, with purity >95% confirmed by HPLC.
Advanced Catalytic Methods
Recent advancements focus on catalytic systems to enhance reaction efficiency and reduce waste.
Transition Metal Catalysis
Palladium-based catalysts (e.g., Pd(OAc)₂) have been employed to facilitate coupling reactions between aryl halides and acetamide derivatives. For example:
Green Chemistry Approaches
Water-mediated reactions using micellar catalysts (e.g., TPGS-750-M) offer sustainable alternatives:
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Procedure :
Industrial-Scale Production
Large-scale synthesis prioritizes cost-effectiveness and safety while maintaining quality.
Continuous Flow Reactor Systems
| Stage | Conditions | Output Rate |
|---|---|---|
| Acyl Chloride Formation | SOCl₂, 40°C, 1.5 bar | 50 kg/hour |
| Amidation | TEA, THF, 25°C, 2-hour residence time | 45 kg/hour |
Continuous systems achieve 85% overall yield, reducing processing time by 40% compared to batch methods.
Purification Techniques
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Crystallization : Ethanol/water (3:1) recrystallization removes unreacted starting materials.
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Chromatography : Silica gel column chromatography (hexane:ethyl acetate, 4:1) isolates the pure product for pharmaceutical-grade applications.
Challenges and Solutions
Common Issues
Scalability Constraints
Industrial adoption requires addressing:
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Exothermic Reactions : Jacketed reactors with cooling systems maintain temperature control.
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Waste Management : SOCl₂ byproducts are neutralized with NaOH to form NaCl and SO₂.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Conventional Batch | 68–72 | 95–97 | 120–150 |
| Catalytic (Pd) | 78–82 | 98–99 | 200–220 |
| Continuous Flow | 85 | 97–98 | 90–110 |
Catalytic methods offer higher yields but at increased costs, while flow systems balance efficiency and affordability .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the acetamide group and aromatic rings. Key pathways include:
1.1 N-Methylacetamide Oxidation
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Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic medium (H₂SO₄/H₂O) at 60–80°C .
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Products : Forms N-methyloxamic acid (via cleavage of the acetamide group) and chlorinated benzoquinone derivatives .
1.2 Aromatic Ring Oxidation
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Reagents/Conditions : Hydrogen peroxide (H₂O₂) with iron(III) chloride (FeCl₃) as a catalyst .
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Products : Hydroxylated derivatives at the para position relative to the chlorine substituent .
Reduction Reactions
Reductive transformations target the aromatic nitro intermediates (if present) and acetamide groups:
2.1 Catalytic Hydrogenation
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Reagents/Conditions : H₂ gas (1–3 atm) with palladium on carbon (Pd/C) in ethanol at 25°C .
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Products : Reduces the acetamide group to a secondary amine, yielding N-(2-anilino-4-chlorophenyl)-N-methylamine .
2.2 Nitro Group Reduction
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Reagents/Conditions : Hydrazine hydrate (N₂H₄·H₂O) with FeCl₃ in ethanol under reflux .
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Products : Converts nitro intermediates (if present) to amino derivatives .
Substitution Reactions
The chlorine atom on the aromatic ring participates in nucleophilic substitution:
3.1 Hydroxylation
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Reagents/Conditions : Sodium hydroxide (NaOH) in aqueous ethanol at 80°C .
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Products : Substitutes chlorine with a hydroxyl group, forming N-(2-anilino-4-hydroxyphenyl)-N-methylacetamide .
3.2 Amination
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Reagents/Conditions : Ammonia (NH₃) in a sealed tube at 120°C .
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Products : Yields N-(2-anilino-4-aminophenyl)-N-methylacetamide .
Hydrolysis Reactions
The acetamide group is susceptible to hydrolysis under acidic or basic conditions:
4.1 Acidic Hydrolysis
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Reagents/Conditions : Hydrochloric acid (HCl, 6M) under reflux .
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Products : Cleaves the acetamide to form 2-anilino-4-chloroaniline and acetic acid .
4.2 Basic Hydrolysis
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Reagents/Conditions : Sodium hydroxide (NaOH, 2M) in ethanol/water (1:1) at 70°C .
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Products : Generates 2-anilino-4-chlorophenol and N-methylamine .
Cyclization Reactions
Intramolecular reactions form heterocyclic structures:
5.1 Quinazolinone Formation
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Reagents/Conditions : Phosphorus oxychloride (POCl₃) at 100°C.
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Products : Cyclizes to form 6-chloro-3-methylquinazolin-4(3H)-one.
Mechanistic Insights
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Electrophilic Substitution : The chlorine atom directs electrophiles to the ortho/para positions, favoring hydroxylation/amination at C4 .
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Amide Stability : The N-methylacetamide group resists hydrolysis under mild conditions but cleaves under strong acidic/basic regimes .
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Steric Effects : Bulky substituents on the aniline ring hinder cyclization, favoring linear products.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : N-(2-Anilino-4-chlorophenyl)-N-methylacetamide serves as an essential intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various modifications and derivatizations.
- Reagent in Organic Reactions : It is utilized in reactions that require specific reactivity due to its chlorophenyl group, which can participate in nucleophilic substitutions.
Biology
- Antimicrobial Properties : Studies have indicated potential antimicrobial activities, making it a candidate for developing new antimicrobial agents.
- Anticancer Research : Preliminary research suggests that this compound may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells.
Medicine
- Pharmaceutical Development : Ongoing research aims to explore its potential as an active pharmaceutical ingredient (API) or as an intermediate in drug synthesis. Its unique structure may lead to the development of novel therapeutic agents targeting specific diseases.
Industry
- Specialty Chemicals Production : The compound is employed in the manufacturing of specialty chemicals with specific properties tailored for industrial applications.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Potential
In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis at specific concentrations. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, highlighting its role as a potential anticancer agent.
Mechanism of Action
The mechanism of action of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(2-Anilino-4-chlorophenyl)-N-methylacetamide with structurally related acetamide derivatives, focusing on substituent effects, molecular properties, and applications.
Substituent Effects and Functional Groups
- N-(4-Chlorophenyl)-2-(hydroxyimino)-acetamide (C₈H₇ClN₂O₂): Features a hydroxyimino (C=N–OH) group instead of an anilino substituent. The planar acetamide moiety forms a dihedral angle of 6.3° with the benzene ring, indicating near-planarity . Intramolecular hydrogen bonding stabilizes the structure, a feature absent in the target compound due to its methyl substitution. Applications: Intermediate in synthesizing 5-chloroisatin, highlighting utility in heterocyclic chemistry .
- 2-(4-Chlorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide (Compound ID: Y032-0975): Substituted with a nitro group at the 4-position of the aniline ring, introducing strong electron-withdrawing effects. Nitro groups typically enhance stability but reduce reactivity in nucleophilic environments compared to amino/anilino groups .
- N-Methylacetamide (C₃H₇NO, CAS 79-16-3): A simple acetamide lacking aromatic substituents. Serves as a reference for understanding how aryl and chlorine substitutions alter properties like melting point (mp 28–30°C) and solubility .
Molecular Weight and Lipophilicity
Biological Activity
N-(2-Anilino-4-chlorophenyl)-N-methylacetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antiviral, antimicrobial, and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₅ClN₂O
- Molecular Weight : 274.75 g/mol
- Melting Point : >142°C
The compound features a unique structure characterized by an anilino group, a chlorophenyl moiety, and a methylacetamide functional group. These structural elements contribute to its biological activity and potential therapeutic applications.
This compound exerts its biological effects through various mechanisms:
- Antiviral Activity : The compound has shown efficacy against viral infections, such as those caused by the Japanese encephalitis virus. Its mechanism likely involves the inhibition of viral replication pathways, making it a candidate for antiviral drug development.
- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial properties, which are being investigated for potential applications in treating bacterial infections.
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer activity, although further research is needed to elucidate its effectiveness and mechanisms in cancer cell lines.
Antiviral Efficacy
A study highlighted the compound's ability to inhibit the replication of the Japanese encephalitis virus in vitro. The results indicated a significant reduction in viral load when treated with varying concentrations of this compound, showcasing its potential as an antiviral agent.
Antimicrobial Activity
In another investigation, the compound was tested against several bacterial strains. Results demonstrated that it exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests its potential utility in developing new antimicrobial therapies.
Anticancer Studies
In vitro studies on cancer cell lines revealed that this compound induced apoptosis and inhibited cell proliferation. The mechanism appears to involve modulation of key signaling pathways associated with cancer cell survival and growth. Further studies are required to determine its effectiveness in vivo and explore its potential as a chemotherapeutic agent .
Summary of Biological Activities
| Activity Type | Biological Effect | References |
|---|---|---|
| Antiviral | Inhibition of Japanese encephalitis virus | |
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines |
Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-Benzoyl-4-chlorophenyl)-N-methylacetamide | Contains a benzoyl group | Explored for anti-inflammatory properties |
| N-[4-Chloro-2-(phenylamino)phenyl]-N-Methylacetamide | Similar amine functionalities | Investigated for antimicrobial properties |
Q & A
Q. What analytical methods are recommended for detecting N-(2-Anilino-4-chlorophenyl)-N-methylacetamide in biological or environmental samples?
A validated gas chromatography (GC) method with nitrogen-phosphorus detection (NPD) is commonly used. Liquid-liquid extraction (LLE) with isobutanol as the solvent and NaCl for salting-out is effective for isolating the compound from complex matrices. Separation is achieved using a polar capillary column (e.g., HP-Innowax, 30 m × 0.32 mm × 0.50 μm), optimized for resolving structurally similar amides .
Q. What synthetic routes are effective for preparing N-methylacetamide derivatives with aryl substituents?
A Pd-catalyzed cross-electrophile coupling/C–H alkylation method enables selective alkylation of aryl halides. For example, N-(4-(hydroxymethyl)phenyl)-N-methylacetamide is synthesized via methylation of N-(4-formylphenyl)acetamide using NaH and methyl iodide in anhydrous THF under nitrogen. The reaction is quenched with methanol, followed by extraction and purification under reduced pressure .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Avoid inhalation, skin contact, and ingestion. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Ensure proper ventilation in fume hoods. Waste disposal must comply with local regulations for halogenated aromatic compounds. Safety protocols for structurally similar compounds (e.g., 2-chloro-N-(4-methylphenyl)-2-phenylacetamide) recommend hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) .
Advanced Research Questions
Q. How can computational methods like DFT predict the corrosion inhibition efficiency of this compound derivatives?
Density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculates molecular descriptors (e.g., HOMO-LUMO energy gap, dipole moment) to correlate with experimental inhibition efficiencies. For example, 2,2’-(2-hydroxyethylimino)bis[N-(α,α-dimethylphenethyl)-N-methylacetamide] showed a strong correlation (R² > 0.95) between theoretical and experimental inhibition values in 1M HCl, validating computational models for designing corrosion inhibitors .
Q. What strategies resolve contradictions between experimental and theoretical data in studying the chemical behavior of N-methylacetamide derivatives?
Cross-validation using multiple techniques is critical. For instance, discrepancies in urinary metabolite identification (e.g., N-(hydroxymethyl)-N-methylacetamide vs. N-methylacetamide) were resolved by analyzing stability under chromatographic conditions. Decomposition of hydroxymethyl intermediates during GC analysis confirmed the artifact origin of N-methylacetamide signals, highlighting the need for complementary LC-MS validation .
Q. How do electronic and steric effects of substituents influence the reactivity of this compound in catalytic systems?
Substituent effects are quantified via Hammett constants (σ) and frontier molecular orbital analysis. Electron-withdrawing groups (e.g., -Cl at the 4-position) enhance electrophilicity, improving binding to catalytic Pd centers in cross-coupling reactions. Steric hindrance from bulky aryl groups (e.g., 2-anilino) reduces reaction yields, necessitating optimization of ligand-to-metal ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
